molecular formula C11H7ClN2 B8816785 2-(4-Chlorophenyl)-1H-pyrrole-3-carbonitrile CAS No. 122453-02-5

2-(4-Chlorophenyl)-1H-pyrrole-3-carbonitrile

Cat. No. B8816785
M. Wt: 202.64 g/mol
InChI Key: AYHPEZVIRQXWOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-1H-pyrrole-3-carbonitrile is a useful research compound. Its molecular formula is C11H7ClN2 and its molecular weight is 202.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chlorophenyl)-1H-pyrrole-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenyl)-1H-pyrrole-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

122453-02-5

Product Name

2-(4-Chlorophenyl)-1H-pyrrole-3-carbonitrile

Molecular Formula

C11H7ClN2

Molecular Weight

202.64 g/mol

IUPAC Name

2-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C11H7ClN2/c12-10-3-1-8(2-4-10)11-9(7-13)5-6-14-11/h1-6,14H

InChI Key

AYHPEZVIRQXWOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CN2)C#N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 108 mL of trifluoroacetic acid stirred at 23° C. is added 54.00 g (0.183 mol) of solid p-chloro-β-[(formylmethyl)amino]cinnamonitrile, diethyl acetal over a period of 45 minutes. This addition produced an exotherm to 38° C. and, 32 minutes into the addition, a solid started to precipitate. After stirring at room temperature for 30 minutes, the reaction mixture is vacuum filtered and the collected solid is washed first with trifluoroacetic acid, secondly with an ethyl acetate-hexane mixture, and finally with hexane. The yield is 16.83 g (45.4%) of an off-white solid, mp 165°-166° C.
[Compound]
Name
solid
Quantity
54 g
Type
reactant
Reaction Step One
Name
p-chloro-β-[(formylmethyl)amino]cinnamonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
diethyl acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
108 mL
Type
solvent
Reaction Step Two

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